N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
Bipyridines
This compound contains a bipyridine moiety. Bipyridines are often used as ligands in coordination chemistry. They can bind to metal ions to form complexes, which can have various applications, including in catalysis, materials science, and medicine .
Thiophenes
This compound also contains a thiophene ring. Thiophenes are aromatic compounds that are structurally similar to benzene, but with one carbon atom replaced by a sulfur atom. Thiophenes are known to have diverse biological activities and are found in many biologically active molecules .
Advantages and Limitations for Lab Experiments
One advantage of N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme without affecting other metabolic pathways. However, this compound is relatively unstable and requires careful handling and storage to maintain its activity. Additionally, the use of this compound in animal models has been limited by its poor pharmacokinetic properties.
Future Directions
There are several potential future directions for research on N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One area of focus is the development of more stable and potent analogs of this compound that can be used in animal models and potentially in clinical trials. Additionally, further studies are needed to better understand the mechanisms underlying this compound-induced autophagy and its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Finally, the combination of this compound with other cancer treatments, such as immunotherapy, represents an exciting avenue for future research.
Synthesis Methods
N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be synthesized using a multistep process that involves the coupling of two key intermediates, 4-bromomethyl-2,2'-bipyridine and 1-(thiophen-2-yl)cyclopentanecarboxylic acid, followed by a series of purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in cancer. Glutaminase is upregulated in many cancer cells, and its inhibition by this compound has been shown to induce cell death in various cancer cell lines. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-20(21(8-1-2-9-21)19-4-3-13-26-19)24-15-16-5-12-23-18(14-16)17-6-10-22-11-7-17/h3-7,10-14H,1-2,8-9,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURQEGVRGQPPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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